5-(2,6-Dimethyl-4-oxo-5-phenyl-pyrimidin-1-yl)-2-hydroxy-benzoic acid 5-(2,6-Dimethyl-4-oxo-5-phenyl-pyrimidin-1-yl)-2-hydroxy-benzoic acid
Brand Name: Vulcanchem
CAS No.: 438622-84-5
VCID: VC0353366
InChI: InChI=1S/C19H16N2O4/c1-11-17(13-6-4-3-5-7-13)18(23)20-12(2)21(11)14-8-9-16(22)15(10-14)19(24)25/h3-10,22H,1-2H3,(H,24,25)
SMILES: CC1=C(C(=O)N=C(N1C2=CC(=C(C=C2)O)C(=O)O)C)C3=CC=CC=C3
Molecular Formula: C19H16N2O4
Molecular Weight: 336.3g/mol

5-(2,6-Dimethyl-4-oxo-5-phenyl-pyrimidin-1-yl)-2-hydroxy-benzoic acid

CAS No.: 438622-84-5

Main Products

VCID: VC0353366

Molecular Formula: C19H16N2O4

Molecular Weight: 336.3g/mol

5-(2,6-Dimethyl-4-oxo-5-phenyl-pyrimidin-1-yl)-2-hydroxy-benzoic acid - 438622-84-5

CAS No. 438622-84-5
Product Name 5-(2,6-Dimethyl-4-oxo-5-phenyl-pyrimidin-1-yl)-2-hydroxy-benzoic acid
Molecular Formula C19H16N2O4
Molecular Weight 336.3g/mol
IUPAC Name 5-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)-2-hydroxybenzoic acid
Standard InChI InChI=1S/C19H16N2O4/c1-11-17(13-6-4-3-5-7-13)18(23)20-12(2)21(11)14-8-9-16(22)15(10-14)19(24)25/h3-10,22H,1-2H3,(H,24,25)
Standard InChIKey ITNJMCQEWMWZLB-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N=C(N1C2=CC(=C(C=C2)O)C(=O)O)C)C3=CC=CC=C3
Canonical SMILES CC1=C(C(=O)N=C(N1C2=CC(=C(C=C2)O)C(=O)O)C)C3=CC=CC=C3
PubChem Compound 887949
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator